(2-Bromo-3,5-ditert-butylbenzyl)(diphenyl)phosphine sulfide
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Overview
Description
(2-Bromo-3,5-ditert-butylbenzyl)(diphenyl)phosphine sulfide is an organophosphorus compound with the molecular formula C27H32BrPS. This compound is known for its unique structural features, which include a brominated benzyl group and a phosphine sulfide moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,5-ditert-butylbenzyl)(diphenyl)phosphine sulfide typically involves the reaction of 2-bromo-3,5-ditert-butylbenzyl bromide with diphenylphosphine sulfide. The reaction is carried out under inert conditions, often using a solvent like toluene. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3,5-ditert-butylbenzyl)(diphenyl)phosphine sulfide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The phosphine sulfide moiety can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation can produce phosphine oxides.
Scientific Research Applications
(2-Bromo-3,5-ditert-butylbenzyl)(diphenyl)phosphine sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Bromo-3,5-ditert-butylbenzyl)(diphenyl)phosphine sulfide involves its interaction with specific molecular targets. The bromine atom and phosphine sulfide moiety play crucial roles in its reactivity. The compound can act as a ligand, forming complexes with metals, which can then participate in catalytic cycles. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)diphenylphosphine: Similar in structure but lacks the ditert-butyl groups.
Diphenylphosphine: A simpler compound without the bromine and ditert-butyl groups.
Triphenylphosphine sulfide: Contains three phenyl groups attached to phosphorus and a sulfide moiety.
Uniqueness
(2-Bromo-3,5-ditert-butylbenzyl)(diphenyl)phosphine sulfide is unique due to its combination of bromine, ditert-butyl groups, and phosphine sulfide moiety. This unique structure imparts specific reactivity and properties that are not observed in simpler phosphine compounds .
Properties
Molecular Formula |
C27H32BrPS |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(2-bromo-3,5-ditert-butylphenyl)methyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C27H32BrPS/c1-26(2,3)21-17-20(25(28)24(18-21)27(4,5)6)19-29(30,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-18H,19H2,1-6H3 |
InChI Key |
LCIHPZRFSWZWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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